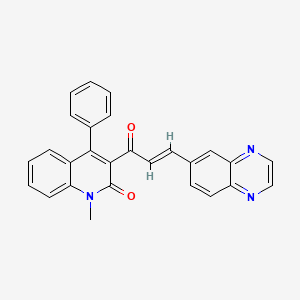

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one, also known as QMQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. QMQ has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Fluorescent Thermo-Sensing

This compound has been used in the creation of a novel AIE (Aggregation-Induced Emission) molecule, which has been successfully utilized as a reversible fluorescent thermometer .

Image-Guided Photodynamic Therapy

The same AIE molecule has also been used in image-guided photodynamic therapy. It exhibits good biocompatibility and can be used as a probe for lipid droplets-specific imaging .

Cancer Treatment

The compound can work as a promising photosensitizer to kill cancer cells through the generation of reactive oxygen species (ROS) upon white light irradiation .

Synthesis of Fused Heterocycles

The compound is related to 4-Hydroxy-2-quinolones, which have been used in the synthesis of related four-membered to seven-membered heterocycles .

Antibacterial and Antifungal Activity

Structural studies of 2-quinolones, which are related to this compound, could be promising for further development of biologically active compounds with enhanced bacteriostatic activity against Gram-positive bacteria and fungi .

Synthesis of New Caffeine-Based Chalcones

The compound is related to quinoline derivatives, which have been used in the synthesis of new caffeine-based chalcones .

properties

IUPAC Name |

1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTZSQSIGKLROG-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

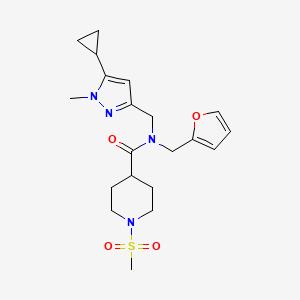

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)

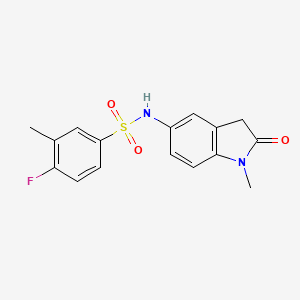

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

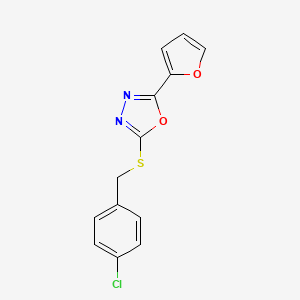

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)

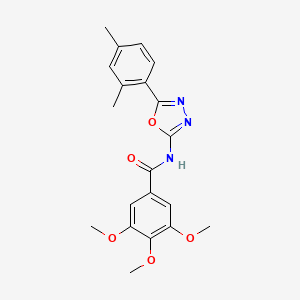

![1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2645468.png)